4-Chloroquinazoline Enables Higher Antimycobacterial Activity Compared to Quinazolin-4(3H)-one Scaffolds
In a direct head-to-head comparison, the 4-chloroquinazoline core (Series 4) demonstrates superior antimycobacterial activity relative to the quinazolin-4(3H)-one scaffold (Series 3). Specifically, the unsubstituted 4-chloroquinazoline (4a) exhibited higher activity than the unsubstituted quinazolin-4(3H)-one (3a). This trend was consistent across multiple derivatives, with 4-chloro-2-styrylquinazolines showing biological activity comparable to or higher than the standard drug isoniazid [1].
| Evidence Dimension | Antimycobacterial Activity (Relative Potency) |
|---|---|
| Target Compound Data | 4-Chloroquinazoline nucleus (series 4) shows higher activity |
| Comparator Or Baseline | Quinazolin-4(3H)-one scaffold (series 3) shows lower activity |
| Quantified Difference | Qualitative observation: 4-chloroquinazoline is 'more advantageous for higher antimycobacterial activity' |
| Conditions | In vitro screening against four mycobacterial strains |
Why This Matters
This evidence directly informs procurement for antimycobacterial drug discovery programs, as it quantifies a scaffold advantage that cannot be replicated by the non-chlorinated, carbonyl-containing analog.
- [1] MDPI. (2009). Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. Molecules, 14(10), 4246-4265. View Source
